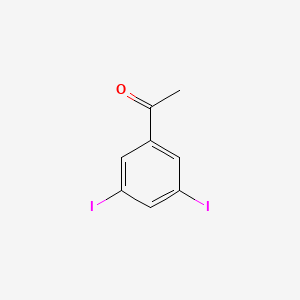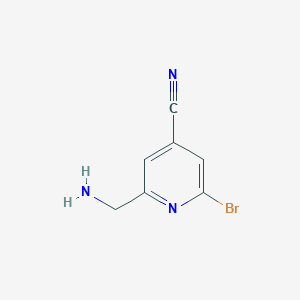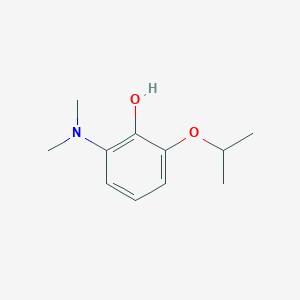![molecular formula C12H15ClN2O4 B14849145 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a chloromethyl group, and a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid typically involves multiple steps. One common approach starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used reagents for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reaction with an amine would yield an amine-substituted pyridine derivative, while deprotection would yield the free amine.
Applications De Recherche Scientifique
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds or interacting with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(chloromethyl)pyridine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
3-[(Tert-butoxycarbonyl)amino]-5-(methyl)pyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the chloromethyl group. This combination allows for selective reactions and protection during multi-step syntheses, making it a valuable intermediate in organic chemistry .
Propriétés
Formule moléculaire |
C12H15ClN2O4 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-8-4-7(5-13)6-14-9(8)10(16)17/h4,6H,5H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
ZZGRMJOCQUOEAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)





![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)

